N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide
Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 3-chlorophenyl group and a pyrazine-2-carboxamide moiety. The 3-chlorophenyl substituent may enhance lipophilicity and influence binding interactions, while the pyrazine carboxamide group could contribute to hydrogen bonding and solubility characteristics . Structural determination of such compounds often relies on crystallographic methods, such as those implemented in the SHELX software suite .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5OS/c17-10-2-1-3-11(6-10)22-15(12-8-24-9-14(12)21-22)20-16(23)13-7-18-4-5-19-13/h1-7H,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYRYOOKLUSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide , identified by its CAS number 922936-66-1 , is a member of the thieno[3,4-c]pyrazole family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClN5O2S , with a molecular weight of approximately 430.9 g/mol . The structure features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN5O2S |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 922936-66-1 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thieno[3,4-c]pyrazole derivatives. For instance, compounds within this class have shown significant inhibitory effects against various cancer cell lines, particularly glioblastoma. One study demonstrated that related compounds inhibited the growth of glioma cells by targeting the AKT signaling pathway, which is crucial for tumor survival and proliferation .
Case Study: Glioblastoma Inhibition
In a notable study involving primary patient-derived glioblastoma cells, a derivative of thieno[3,4-c]pyrazole exhibited potent efficacy in inhibiting neurosphere formation—an indicator of stem cell-like properties in tumors. The compound displayed an EC50 value in low micromolar ranges against glioblastoma cell lines while showing reduced cytotoxicity towards non-cancerous cells .
Antioxidant Properties
Another area of research focuses on the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives. One study reported that these compounds could mitigate oxidative stress-induced damage in erythrocytes from economically important fish species. The results indicated that treatment with thieno[3,4-c]pyrazole compounds resulted in fewer morphological abnormalities in red blood cells compared to controls exposed to toxins .
The mechanisms underlying the biological activities of this compound are primarily linked to its ability to inhibit key kinases involved in cancer progression. Specifically, it has been shown to act as an inhibitor of the AKT pathway, which is often dysregulated in various cancers .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Modifications such as substituting different phenyl groups can significantly influence the compound's potency and selectivity against specific targets .
Synthetic Pathway Overview
- Starting Materials : Utilize commercially available thieno[3,4-c]pyrazole derivatives.
- Reactions : Employ coupling reactions to introduce chlorophenyl and pyrazine moieties.
- Purification : Use chromatographic techniques to isolate the desired product.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression. For instance, research has shown that modifications to the pyrazole scaffold can optimize its inhibitory effects on kinases such as AKT1 and CK2, which are critical in tumor cell survival and proliferation .
Case Study:
A study demonstrated that derivatives of pyrazole carboxamides, including N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide, displayed significant cytotoxic effects against various cancer cell lines in vitro. The structure-activity relationship (SAR) analysis revealed that certain substitutions at the 4-position of the pyrazole ring enhanced anticancer activity .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that thieno[3,4-c]pyrazole derivatives can inhibit the growth of various pathogenic microorganisms. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
Case Study:
In a comparative study of several thieno[3,4-c]pyrazole derivatives, this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes involved in various physiological processes. One notable target is acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. Inhibition of AChE can lead to increased acetylcholine levels in synapses, potentially benefiting conditions like Alzheimer's disease .
Case Study:
Research highlighted the effectiveness of this compound as an AChE inhibitor in vitro. This inhibition was quantified using enzyme kinetics assays, demonstrating a significant reduction in enzyme activity at micromolar concentrations .
Summary of Biological Activities
| Activity | Mechanism | Case Study Findings |
|---|---|---|
| Anticancer | Inhibition of protein kinases | Significant cytotoxicity against cancer cell lines |
| Antimicrobial | Inhibition of microbial growth | Effective against Staphylococcus aureus and E. coli |
| Enzyme Inhibition | AChE inhibition | Reduced AChE activity observed in enzyme assays |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent placement, heterocyclic systems, and functional groups. Below is a detailed comparison based on available
Table 1: Structural and Molecular Comparison
Key Observations
Chlorine Positional Isomerism: The 4-chlorophenyl analog (CAS 893934-07-1) shares the thienopyrazole core but substitutes chlorine at the para position. This positional change may alter steric and electronic interactions with biological targets compared to the meta-substituted target compound .
Fluorine vs. Chlorine : The 4-fluorobenzyl analog (CAS 1170837-59-8) replaces chlorine with fluorine, which is smaller and more electronegative. This substitution could reduce steric hindrance and modulate binding affinity .
Heterocyclic Diversity : Analogs like 894050-19-2 incorporate triazolopyridazine or imidazole rings (e.g., 878065-83-9), which may confer distinct pharmacokinetic profiles or target selectivity .
Limitations in Available Data
- No experimental data on biological activity (e.g., IC50, Ki) or physicochemical properties (e.g., solubility, logP) are provided in the referenced sources.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
Methodological Answer:
The synthesis of this thieno[3,4-c]pyrazole derivative requires multi-step reactions, with critical optimization at each stage:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency during thieno-pyrazole core formation .
- Temperature Control : Maintaining 60–80°C during coupling reactions minimizes side products (e.g., hydrolysis of pyrazine-carboxamide) .
- Reaction Time : Shorter reaction times (2–4 hours) for amide bond formation reduce degradation risks .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the target compound, while recrystallization improves crystallinity .
Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment?
Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- X-ray Diffraction (SHELXL) : Resolves 3D atomic arrangement and confirms stereochemistry; hydrogen-bonding networks validate stability .
Basic: How should researchers design initial pharmacological screening assays for this compound?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- In Vitro Enzyme Inhibition : Screen against kinases (e.g., MAPK or PI3K) using fluorescence-based assays to quantify IC₅₀ values .
- Cellular Uptake Studies : Use HPLC-MS to measure intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
- Toxicity Profiling : Assess cytotoxicity via MTT assays in non-target cells (e.g., HEK293) to establish selectivity indices .
Advanced: How can researchers address discrepancies between experimental crystallographic data and computational models?
Methodological Answer:
Resolve conflicts using advanced refinement and validation tools:
- Twinning Analysis : Use SHELXL’s TWIN command to detect and model twinned crystals, common in thieno-pyrazoles due to symmetry .
- High-Resolution Data : Collect data at ≤1.0 Å resolution to reduce thermal motion artifacts and improve electron density maps .
- Hydrogen Bonding Validation : Compare experimental H-bond distances (e.g., N–H···O) with DFT-calculated geometries to identify outliers .
Advanced: What strategies are effective for elucidating the compound’s pharmacological mechanism of action?
Methodological Answer:
Combine experimental and computational approaches:
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, identified via LC-MS/MS .
- Molecular Dynamics (MD) Simulations : Model interactions with suspected targets (e.g., kinases) to predict binding free energies and key residues .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., fluorobenzamide analogs) to correlate substituent effects with activity trends .
Advanced: How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be analyzed?
Methodological Answer:
Address discrepancies through systematic validation:
- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify metabolites via LC-HRMS; poor stability may explain in vivo inefficacy .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in animal models to optimize dosing regimens .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
